8-Fold Higher HDAC Inhibitory Potency Versus 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid Positional Isomer
In a direct head-to-head comparison using the same assay system (HeLa nuclear extract, Fluor de lys substrate, 15 min incubation), 5-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid demonstrated an HDAC IC50 of 56 nM [1]. The positional isomer 4-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid exhibited an IC50 of 450 nM under identical conditions [2]. This represents an approximately 8-fold difference in inhibitory potency (450 nM / 56 nM = 8.04) attributable solely to the shift of the fluorine substituent from the 5-position to the 4-position on the benzoic acid ring.
| Evidence Dimension | HDAC inhibition potency (IC50) |
|---|---|
| Target Compound Data | 56 nM |
| Comparator Or Baseline | 4-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid: 450 nM |
| Quantified Difference | 8.04-fold (450 nM / 56 nM) |
| Conditions | Human HeLa cell nuclear extract, Fluor de lys substrate, 15 min incubation |
Why This Matters
An 8-fold potency differential translates directly to lower compound consumption per assay, reduced cost per data point, and improved signal-to-noise in HDAC screening campaigns.
- [1] BindingDB. BDBM50141241 / CHEMBL3758450. Inhibition of HDAC in human HeLa cells nuclear extract using Fluor de lys as substrate after 15 mins. IC50: 56 nM. View Source
- [2] PubChem BioAssay. AID 463213: HDAC inhibition in HeLa nuclear extract, Fluor de lys substrate, 15 min. IC50 = 450 nM for 4-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid. View Source
